molecular formula C15H10N2OS2 B12148461 3-Phenyl-5-((pyridin-2-YL)methylidene)-2-sulfanylidene-thiazolidin-4-one

3-Phenyl-5-((pyridin-2-YL)methylidene)-2-sulfanylidene-thiazolidin-4-one

Cat. No.: B12148461
M. Wt: 298.4 g/mol
InChI Key: CENHOSVLZNRHFS-RAXLEYEMSA-N
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Description

3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyridine ring and a phenyl group. The presence of sulfur and nitrogen atoms in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-aminothiophenol with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyridine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles such as amines, halides, or alkoxides; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with different functional groups on the phenyl or pyridine ring.

Scientific Research Applications

3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its unique structure and biological activities make it a candidate for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts, sensors, and polymers.

Mechanism of Action

The mechanism of action of 3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-5-(pyridin-2-ylmethylidene)-2-selenoxo-1,3-thiazolidin-4-one: Similar structure with a selenium atom instead of sulfur.

    3-phenyl-5-(pyridin-2-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one: Similar structure with an oxygen atom instead of sulfur.

    3-phenyl-5-(pyridin-2-ylmethylidene)-2-imino-1,3-thiazolidin-4-one: Similar structure with an imino group instead of the thioxo group.

Uniqueness

3-phenyl-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. The sulfur atom in the thioxo group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the thioxo group can enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.

Properties

Molecular Formula

C15H10N2OS2

Molecular Weight

298.4 g/mol

IUPAC Name

(5Z)-3-phenyl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H10N2OS2/c18-14-13(10-11-6-4-5-9-16-11)20-15(19)17(14)12-7-2-1-3-8-12/h1-10H/b13-10-

InChI Key

CENHOSVLZNRHFS-RAXLEYEMSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S

Origin of Product

United States

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